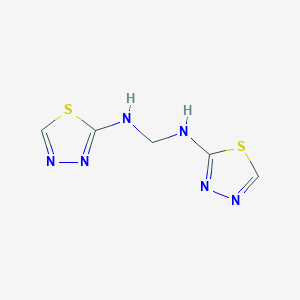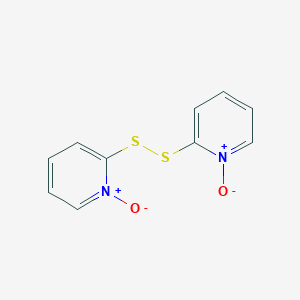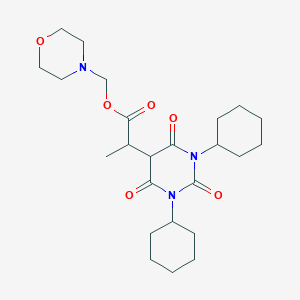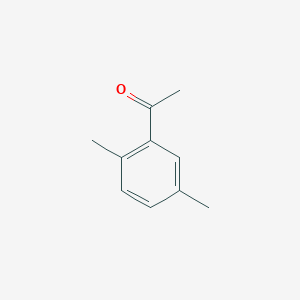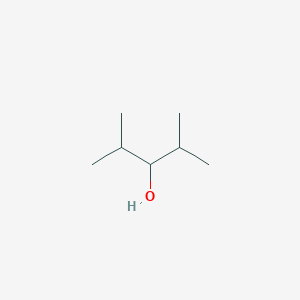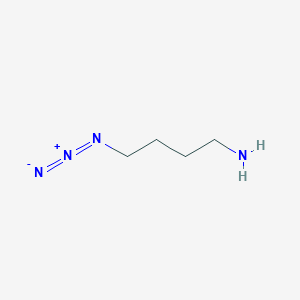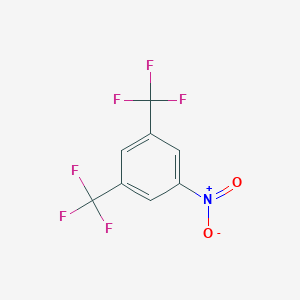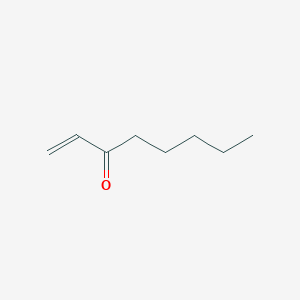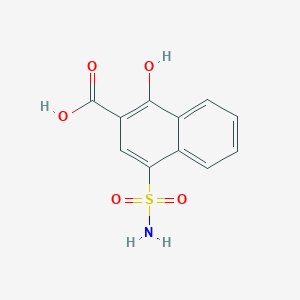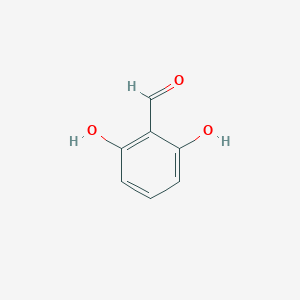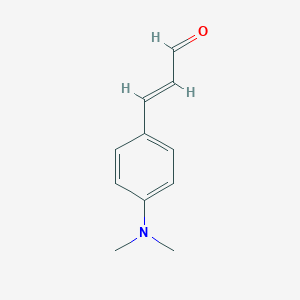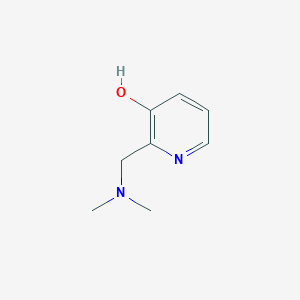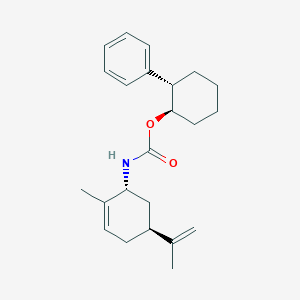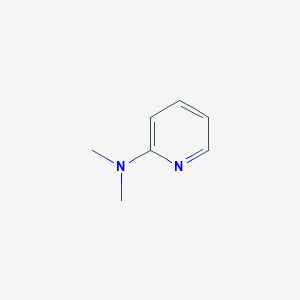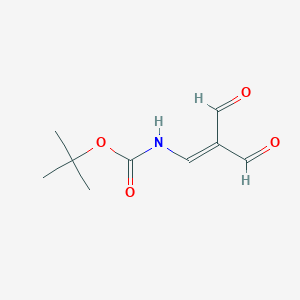
tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate, also known as FPOP, is a chemical compound used in scientific research. It is a labeling reagent that can be used to study protein structure and dynamics. FPOP is a relatively new compound, first synthesized in 2009, but it has already shown promise in a variety of applications.
Wirkmechanismus
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate works by reacting with solvent-exposed amino acid residues in proteins. The reaction is initiated by hydroxyl radicals, which are generated by the photolysis of hydrogen peroxide. The hydroxyl radicals react with tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to form a highly reactive intermediate that can react with amino acid residues in proteins.
Biochemische Und Physiologische Effekte
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate does not have any known biochemical or physiological effects. It is used solely as a research tool and is not intended for use in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can be used to study protein structure and dynamics in solution. This is in contrast to other labeling reagents that require the protein to be immobilized on a surface. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is also relatively easy to use and can be applied to a wide range of proteins.
One limitation of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can only label solvent-exposed residues. This means that it may not be able to identify buried regions of proteins. Additionally, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate labeling can be affected by the presence of other molecules in solution, such as salts or detergents.
Zukünftige Richtungen
There are several future directions for the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate in scientific research. One area of interest is the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to study protein-ligand interactions. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate could be used to identify the binding site of a ligand on a protein and to study the conformational changes that occur upon binding.
Another area of interest is the development of new labeling reagents that can label buried regions of proteins. This would allow for a more complete understanding of protein structure and dynamics.
Overall, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is a promising tool for the study of protein structure and dynamics. Its ease of use and versatility make it a valuable addition to the toolkit of protein researchers.
Synthesemethoden
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is synthesized using a multi-step process. The first step is the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate, which is then reacted with ethyl chloroformate to form tert-butyl N-(2-chloroethyl)carbamate. This intermediate is then reacted with 2-oxo-3-formylpropionic acid to form tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is primarily used in the study of protein structure and dynamics. It is a labeling reagent that can be used to identify protein regions that are exposed or buried. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate can also be used to study protein-protein interactions and protein-ligand interactions.
Eigenschaften
CAS-Nummer |
135305-09-8 |
|---|---|
Produktname |
tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate |
Molekularformel |
C9H13NO4 |
Molekulargewicht |
199.2 g/mol |
IUPAC-Name |
tert-butyl (NE)-N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-4-7(5-11)6-12/h4-6,11H,1-3H3/b7-5-,10-4+ |
InChI-Schlüssel |
UCDDTNULNHTOEM-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC=C(C=O)C=O |
SMILES |
CC(C)(C)OC(=O)N=CC(=CO)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC=C(C=O)C=O |
Synonyme |
Carbamic acid, (2-formyl-3-oxo-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



